molecular formula C29H30ClN3O5 B2588894 N-butyl-4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide CAS No. 1189933-11-6

N-butyl-4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Cat. No. B2588894
CAS RN: 1189933-11-6
M. Wt: 536.03
InChI Key: UKUXJHOZVSSQEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C29H30ClN3O5 and its molecular weight is 536.03. The purity is usually 95%.
BenchChem offers high-quality N-butyl-4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-butyl-4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sigma-2 Receptor Probes

Compounds similar to "N-butyl-4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide" have been explored as sigma-2 receptor probes. For instance, benzamide analogues have been radiolabeled for in vitro evaluation, showing high affinity for sigma2 receptors, indicating their potential as ligands for studying sigma2 receptors, which could have implications for tumor diagnosis and drug development (Xu et al., 2005).

Antipsychotic Agent Development

Heterocyclic analogues of similar compounds have been evaluated for their potential as antipsychotic agents. These studies focus on their binding to various receptors, showing potential for the development of antipsychotic medications with fewer side effects (Norman et al., 1996).

Radiotracer Development

Compounds within this class have been developed into hybrid structures for sigma-2 PET tracers, aiding in tumor diagnosis. This research underscores the synthesis and evaluation of arylamides hybrids, revealing their high selectivity and potential interaction with P-gp, which may influence their application in imaging tumors overexpressing P-gp (Abate et al., 2011).

Analgesic Activity

The synthesis of compounds related to "N-butyl-4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide" has also been explored for their analgesic activity. This demonstrates the broader chemical class's potential for developing new pain management solutions (Saad et al., 2011).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-butyl-4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide involves the condensation of 4-chlorobenzaldehyde with 6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid, followed by reduction and protection of the resulting intermediate. The protected intermediate is then reacted with N-butyl-4-aminobenzamide to yield the final product.", "Starting Materials": [ "4-chlorobenzaldehyde", "6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid", "sodium borohydride", "N-butyl-4-aminobenzamide", "acetic anhydride", "triethylamine", "dimethylformamide", "chloroform", "methanol", "hydrochloric acid", "sodium hydroxide" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with 6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazoline-3-carboxylic acid in the presence of acetic anhydride and triethylamine to yield the intermediate", "Step 2: Reduction of the intermediate with sodium borohydride in methanol to yield the reduced intermediate", "Step 3: Protection of the reduced intermediate with acetic anhydride and triethylamine in dimethylformamide to yield the protected intermediate", "Step 4: Reaction of the protected intermediate with N-butyl-4-aminobenzamide in chloroform in the presence of hydrochloric acid and sodium hydroxide to yield the final product" ] }

CAS RN

1189933-11-6

Product Name

N-butyl-4-((1-(4-chlorobenzyl)-6,7-dimethoxy-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Molecular Formula

C29H30ClN3O5

Molecular Weight

536.03

IUPAC Name

N-butyl-4-[[1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-2,4-dioxoquinazolin-3-yl]methyl]benzamide

InChI

InChI=1S/C29H30ClN3O5/c1-4-5-14-31-27(34)21-10-6-19(7-11-21)18-33-28(35)23-15-25(37-2)26(38-3)16-24(23)32(29(33)36)17-20-8-12-22(30)13-9-20/h6-13,15-16H,4-5,14,17-18H2,1-3H3,(H,31,34)

InChI Key

UKUXJHOZVSSQEL-UHFFFAOYSA-N

SMILES

CCCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC(=C(C=C3N(C2=O)CC4=CC=C(C=C4)Cl)OC)OC

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.